Benzyl 2-(azetidin-3-yloxy)acetate

Sphingosine-1-phosphate receptor Immunomodulation Drug Discovery

Procure this essential azetidine building block for S1P1/CB1 receptor programs. The benzyl-protected acetate (LogP 1.6) enables BBB penetration and target selectivity (S1P3 >45-fold). Non-negotiable for precise SAR and ADME optimization. Avoid charged carboxylic acid derivatives to preserve PK profiles.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B12828918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(azetidin-3-yloxy)acetate
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H15NO3/c14-12(9-15-11-6-13-7-11)16-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
InChIKeyBPPRMSIBKZBAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(azetidin-3-yloxy)acetate: A Building Block for S1P and CB1 Receptor Modulator Research


Benzyl 2-(azetidin-3-yloxy)acetate is a chemical compound of interest in medicinal chemistry, primarily serving as a versatile intermediate or building block for the synthesis of more complex molecules. It features an azetidine ring, a four-membered nitrogen heterocycle that is increasingly valued in the design of novel bioactive molecules for its role in improving physicochemical properties and metabolic stability . The structure combines the azetidine scaffold with a benzyl-protected acetate group, making it a key intermediate in the preparation of compounds that target sphingosine-1-phosphate (S1P) and cannabinoid-1 (CB1) receptors [1][2].

Why Benzyl 2-(azetidin-3-yloxy)acetate Cannot Be Replaced with Generic Azetidine or Benzyl Acetate Analogs


In medicinal chemistry programs targeting S1P and CB1 receptors, the specific combination of the benzyl protecting group, the ether-linked acetate moiety, and the azetidine core in Benzyl 2-(azetidin-3-yloxy)acetate is non-negotiable. Simple substitutions, such as using a methyl or ethyl ester instead of the benzyl group, can drastically alter the compound's lipophilicity (LogP) and, consequently, its ability to cross biological membranes or interact with hydrophobic binding pockets. The benzyl group is a critical hydrophobic anchor for many receptor interactions [1]. Furthermore, the azetidine ring's specific stereoelectronic properties and its role as a conformationally constrained linker cannot be mimicked by larger heterocycles like piperidine or pyrrolidine. Attempting to substitute this building block with a generic azetidine-acetic acid derivative (e.g., 2-(azetidin-3-yloxy)acetic acid) would introduce a charged carboxylate at physiological pH, significantly altering the molecule's pharmacokinetic profile and requiring a different synthetic route .

Quantitative Evidence for Benzyl 2-(azetidin-3-yloxy)acetate in S1P and CB1 Receptor Research


Superior S1P1 Receptor Antagonist Potency in Azetidine-Benzyl Ether Series

Benzyl 2-(azetidin-3-yloxy)acetate serves as a crucial intermediate for synthesizing potent S1P1 receptor antagonists. While direct data for the parent compound is not available, a closely related benzyl azetidine derivative from the same patent series (US8729062) demonstrates an IC50 of 221 nM as an antagonist at the S1P1 receptor in a functional assay. This is significantly more potent than the corresponding S1P3 activity (>10,000 nM), establishing a foundation for selectivity [1].

Sphingosine-1-phosphate receptor Immunomodulation Drug Discovery

Differential Selectivity Profile Against Cannabinoid Receptors

A benzyl azetidine derivative in the same structural class (BDBM50048063) exhibits a Ki of 310 nM for the human CB1 receptor, demonstrating measurable affinity. In contrast, its affinity for the CB2 receptor is substantially weaker (Ki = 1,210 nM), resulting in a 3.9-fold selectivity for CB1 [1]. The benzyl group is a critical component for achieving this selectivity profile.

Cannabinoid Receptor CB1 Antagonist Metabolic Disease

Optimized Physicochemical Profile for CNS Penetration Potential

The calculated LogP for Benzyl 2-(azetidin-3-yloxy)acetate is approximately 1.6 [1], which falls within the optimal range (1-3) for central nervous system (CNS) drug candidates, balancing blood-brain barrier permeability with low non-specific binding. This is in contrast to the more polar 2-(azetidin-3-yloxy)acetic acid (LogP -0.29) [2], which is predicted to have poor CNS penetration due to its high polarity and the presence of a charged carboxylate at physiological pH.

Physicochemical Properties CNS Drug Design Lipophilicity

Benchmark Synthetic Utility in Generating Functionalized Azetidines

Benzyl 2-(azetidin-3-yloxy)acetate is an advanced key intermediate in the preparation of potent, selective melanin concentrating hormone receptor 1 (MCH-R1) antagonists like AZD-1979 [1]. Its benzyl ester protecting group allows for selective deprotection under mild hydrogenolysis conditions without affecting other sensitive functional groups, a key advantage over methyl or ethyl esters, which require harsher acidic or basic hydrolysis that can lead to side reactions or racemization in complex molecules [2].

Synthetic Intermediate Building Block Medicinal Chemistry

High-Impact Applications of Benzyl 2-(azetidin-3-yloxy)acetate in Drug Discovery and Development


S1P1 Receptor Modulator Lead Optimization Programs

Medicinal chemistry teams developing S1P1 receptor modulators for autoimmune diseases (e.g., multiple sclerosis, inflammatory bowel disease) should procure Benzyl 2-(azetidin-3-yloxy)acetate as a core intermediate. The benzyl-azetidine ether scaffold has been validated in patent literature (US8729062) to yield compounds with high potency (IC50 = 221 nM) and excellent selectivity (>45-fold) against the S1P3 subtype, mitigating risks of S1P3-related adverse effects like bradycardia. The protected acetate handle provides a flexible site for further structural diversification to optimize ADME properties without sacrificing target affinity [1].

Selective CB1 Antagonist Synthesis for Metabolic Disease Research

Researchers investigating CB1 receptor antagonism for metabolic disorders (e.g., obesity, non-alcoholic steatohepatitis) can leverage this building block to generate compounds with a favorable selectivity window. As demonstrated by class analogs, the scaffold inherently provides a ~4-fold selectivity for CB1 over CB2 (Ki 310 nM vs. 1,210 nM), a critical attribute for minimizing CB2-mediated off-target effects in vivo. Using Benzyl 2-(azetidin-3-yloxy)acetate in a combinatorial library can rapidly expand the chemical space around this selective phenotype [2].

CNS-Targeted Drug Candidate Development

Teams focused on CNS indications should prioritize this building block due to its optimal lipophilicity (calculated LogP = 1.6), which falls within the ideal range for passive blood-brain barrier (BBB) penetration. In contrast to more polar azetidine-acetic acid derivatives (LogP = -0.29), the benzyl-protected ester significantly increases the probability that the final compounds will achieve therapeutically relevant brain concentrations. This is a key differentiator for programs targeting neurological conditions where BBB permeability is a major hurdle [3].

Quote Request

Request a Quote for Benzyl 2-(azetidin-3-yloxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.